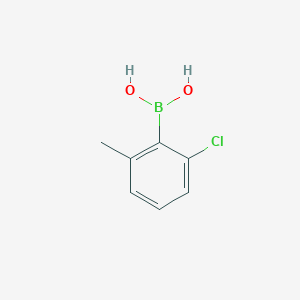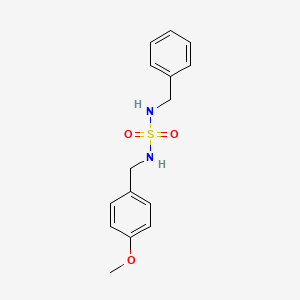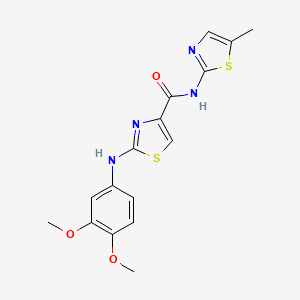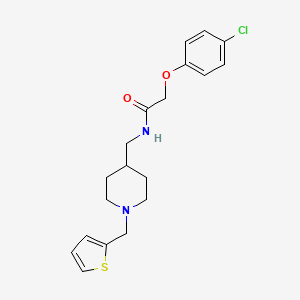![molecular formula C24H23N7O5S2 B2642972 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide CAS No. 451488-51-0](/img/structure/B2642972.png)
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H23N7O5S2 and its molecular weight is 553.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity and Synthesis
A study by Ghorab et al. (2012) utilized a compound similar to 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide as a key intermediate in synthesizing various compounds, including dihydropyridines, dihydroisoquinolines, and benzochromenes. These compounds were evaluated for their in vitro anticancer activity, particularly against the human breast cancer cell line (MCF7). The compound showed promising cytotoxic activity, suggesting potential applications in cancer research and therapy (Ghorab, Al-Said, & Nissan, 2012).
Carbonic Anhydrase Inhibition
In a study by Supuran et al. (2013), derivatives of sulfonamide, closely related to the compound , were assayed as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibited nanomolar half-maximal inhibitory concentration (IC50) values, showing different activities against various isoenzymes. This suggests potential applications in the development of new inhibitors for carbonic anhydrases, which play a crucial role in various physiological processes (Supuran, Maresca, Gregáň, & Remko, 2013).
Development of Aromatic Polyimides
Aromatic polyimides, derived from compounds related to this compound, have been synthesized and characterized in several studies. These polyimides exhibit desirable properties such as high refractive indices, good thermomechanical stabilities, and amorphous character, making them suitable for various industrial applications, including electronics and advanced materials (Tapaswi et al., 2015).
Applications in Nanofiltration Membranes
Novel sulfonated thin-film composite nanofiltration membranes using similar compounds have been developed, demonstrating improved water flux and enhanced surface hydrophilicity. These membranes exhibit efficient rejection of dyes and increased water permeation, indicating potential applications in water treatment and purification technologies (Liu et al., 2012).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O5S2/c1-18-12-15-27-24(28-18)30-37(33,34)21-10-6-20(7-11-21)29-23(32)19-4-8-22(9-5-19)38(35,36)31(16-2-13-25)17-3-14-26/h4-12,15H,2-3,16-17H2,1H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJLVIJJAPJFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2642891.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2642893.png)


![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)

![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2642908.png)


![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)
